molecular formula C17H17ClN2S B2839802 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol CAS No. 442644-30-6

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

Cat. No. B2839802
CAS RN: 442644-30-6
M. Wt: 316.85
InChI Key: RNDZJBDDKDIPLI-UHFFFAOYSA-N
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Description

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C17H19ClN2S. It has a molecular weight of 318.86 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has a chlorine atom attached to the 5th carbon of the benzimidazole ring, a thiol group attached to the 2nd carbon, and a 1-methyl-3-phenylpropyl group attached to the 1st nitrogen .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 449.0±55.0 °C and a predicted density of 1.26±0.1 g/cm3. Its pKa is predicted to be 12.65±0.40 .

Scientific Research Applications

Antimicrobial and Antibacterial Activities Benzimidazole derivatives have been extensively studied for their antimicrobial properties. For instance, derivatives containing oxadiazole or triazole heterocycles have shown significant antimicrobial activity against bacteria, mold, and yeast. This suggests a potential for benzimidazole compounds, including those structurally related to 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol, to serve as templates for developing new antimicrobial agents (Tien et al., 2016).

Corrosion Inhibition Benzimidazole derivatives have also been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications, particularly in extending the lifespan of metal infrastructure and equipment (Yadav et al., 2013).

Cancer Research Some benzimidazole derivatives exhibit promising anticancer activities. The structural features of these compounds allow them to interact with DNA and cellular components, potentially leading to the development of novel anticancer drugs. Research into benzimidazole compounds' interactions with calf thymus DNA has shown that they can intercalate into DNA, suggesting a mechanism by which they could exert cytotoxic effects on cancer cells (Shi et al., 1996).

properties

IUPAC Name

6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDZJBDDKDIPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

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